

A Preclinical Head-to-Head: NYX-2925 and Gabapentin in Neuropathic Pain Models

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Compound of Interest		
Compound Name:	NYX-2925	
Cat. No.:	B10821466	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of **NYX-2925**, a novel N-methyl-D-aspartate (NMDA) receptor modulator, and gabapentin, a widely used first-line treatment for neuropathic pain. By examining their performance in established animal models of neuropathic pain, this document aims to furnish researchers with the necessary data to inform future discovery and development efforts in the realm of analgesics.

At a Glance: Key Efficacy Data in Preclinical Models

The following tables summarize the quantitative efficacy of NYX-2925 and gabapentin in two widely utilized rodent models of neuropathic pain: Chronic Constriction Injury (CCI) and Streptozotocin (STZ)-induced diabetic neuropathy. The data presented is compiled from multiple studies and illustrates the analgesic potential of each compound in reversing mechanical allodynia, a hallmark of neuropathic pain where non-painful stimuli are perceived as painful.



Chronic Constriction Injury (CCI) Model -Mechanical Allodynia

Compound	Dose	Paw Withdrawal Threshold (g)	Time Point
Vehicle	-	~2-4 g	Post-CCI
NYX-2925	10 mg/kg, p.o.	Significant increase from vehicle	1 hour post-dose
Gabapentin	100 mg/kg, i.p.	Significantly increased from vehicle	1-3 hours post-dose[1]
Gabapentin	100 mg/kg, i.p.	Increase to ~7.4-9.2 g from ~0.9 g	1 and 3 hours post- dose on day 15[1]

Note: Paw withdrawal thresholds in healthy, non-injured animals are typically around 15g. A lower gram value indicates increased pain sensitivity (allodynia).



Streptozotocin (STZ)-Induced Diabetic Neuropathy Model - Mechanical Allodynia			
Compound	Dose	Paw Withdrawal Threshold (g)	Time Point
Vehicle (Diabetic)	-	Significantly lower than non-diabetic controls	Post-STZ
NYX-2925	Not specified	Rapid and long-lasting analgesia	Not specified[2]
Gabapentin	75 mg/kg, i.p.	Significant increase in paw withdrawal threshold	Not specified[3]
Gabapentin	Not specified	Significant reduction in mechanical allodynia	Not specified[4]

Delving into the Mechanisms: Distinct Signaling Pathways

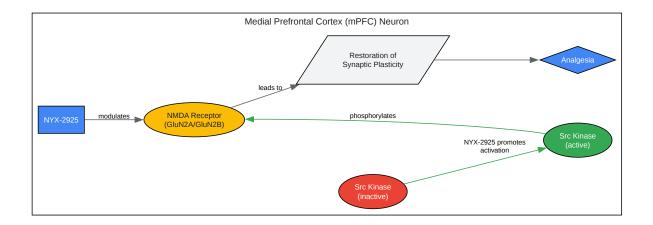
The analgesic effects of **NYX-2925** and gabapentin stem from their distinct interactions with key components of the central nervous system involved in pain processing.

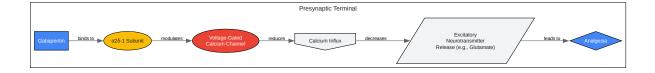
NYX-2925: Modulating the NMDA Receptor in the Prefrontal Cortex

NYX-2925 is a novel modulator of the N-methyl-D-aspartate (NMDA) receptor.[2][5] Its analgesic effect in neuropathic pain models appears to be centrally mediated, specifically within the medial prefrontal cortex (mPFC).[2][6] In chronic pain states, there is a downregulation of NMDA receptor signaling and a decrease in the activation of Src family kinases in the mPFC.[6] **NYX-2925** has been shown to restore the levels of activated Src and the phosphorylation of

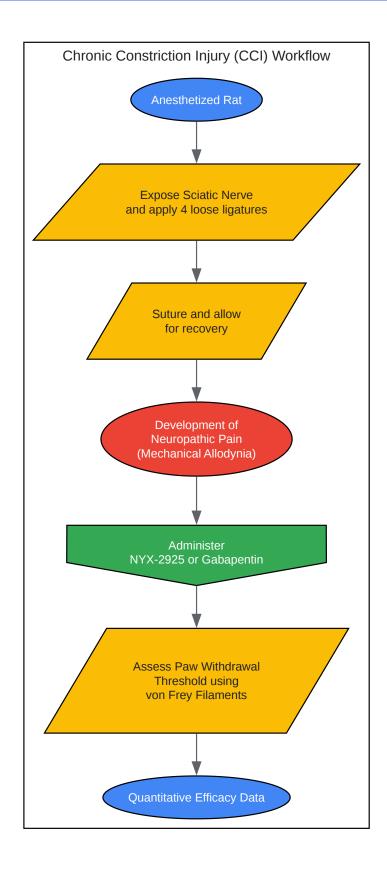


NMDA receptor subunits GluN2A and GluN2B in this brain region, suggesting a restoration of normal synaptic plasticity.[6] This central mechanism of action is a key differentiator from many existing analgesics that primarily target spinal pathways.

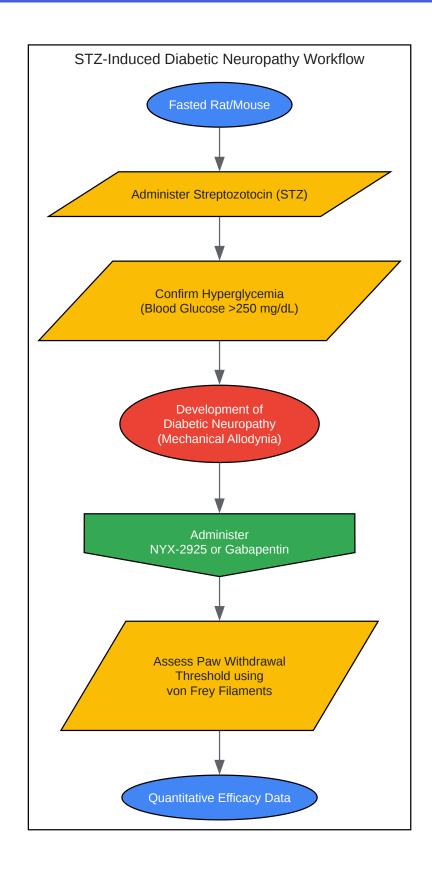












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